![molecular formula C17H17N5O3S2 B11022003 2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11022003.png)
2-[acetyl(furan-2-ylmethyl)amino]-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several functional groups:
Acetyl group: This is the acyl group derived from acetic acid (CH₃CO-).
Furan-2-ylmethyl group: This group contains a furan ring (a five-membered aromatic ring with one oxygen atom) attached to a methyl group.
Amino group: The nitrogen-containing group (-NH₂).
Cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene group: This complex moiety includes a cyclopropyl ring fused to a thiadiazole ring.
4-Methyl-1,3-thiazole-5-carboxamide group: Another heterocyclic ring system with a carboxamide functional group.
- Overall, this compound combines various aromatic and heterocyclic components.
Preparation Methods
- One innovative synthetic route involves the cross-ketonization of bio-based 2-methyl furoate (2-MF) and acetic acid (AA) using a ZrO₂ catalyst in a continuous-flow, gas-phase process .
- The reaction conditions and molar ratios are optimized to achieve high selectivity (87%) for 2-acetyl furan (AF) with 90% conversion of 2-MF. This method offers advantages over traditional routes like Friedel–Crafts acylation and Wacker oxidation.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- Further research explores its potential in these areas.
Chemistry: AF is used as a building block in organic synthesis due to its versatile functional groups.
Biology: It may serve as a pharmacophore or ligand in drug discovery.
Medicine: AF derivatives could have antibiotic properties.
Industry: AF is a valuable food additive.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
- AF’s uniqueness lies in its combination of diverse functional groups.
- Similar compounds include other acyl furans (e.g., propionyl furan and butyryl furan).
Properties
Molecular Formula |
C17H17N5O3S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[acetyl(furan-2-ylmethyl)amino]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N5O3S2/c1-9-13(14(24)19-16-21-20-15(27-16)11-5-6-11)26-17(18-9)22(10(2)23)8-12-4-3-7-25-12/h3-4,7,11H,5-6,8H2,1-2H3,(H,19,21,24) |
InChI Key |
XXBUNGAPASORJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


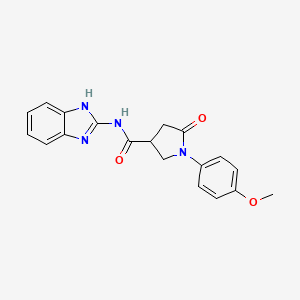

![N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11021957.png)
![N-[3-(acetylamino)phenyl]-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11021964.png)
![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]pyridine-2-carboxamide](/img/structure/B11021969.png)
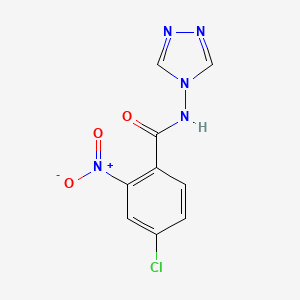
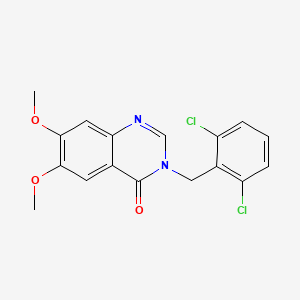
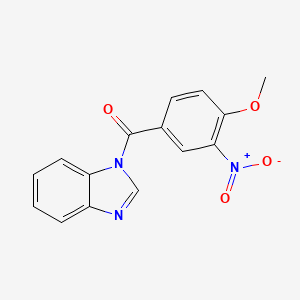
![(2E)-2-[(methylsulfonyl)imino]-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11021982.png)
![3-(biphenyl-4-yl)-9-ethyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11021984.png)

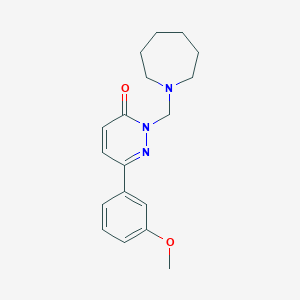
![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B11021998.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxyquinoline-3-carboxamide](/img/structure/B11022005.png)
